3-Oxododecanoate

Description

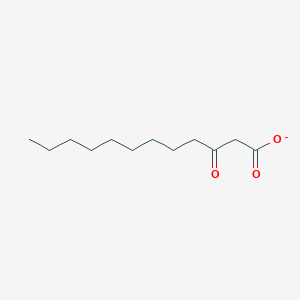

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H21O3- |

|---|---|

Molecular Weight |

213.29 g/mol |

IUPAC Name |

3-oxododecanoate |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h2-10H2,1H3,(H,14,15)/p-1 |

InChI Key |

DZHSPYMHDVROSM-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCC(=O)CC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)[O-] |

Origin of Product |

United States |

Biological Occurrence and Distribution of 3 Oxododecanoate

Endogenous Presence of 3-Oxododecanoate in Eukaryotic Systems

This compound, also known as 3-oxolauric acid, is a medium-chain keto acid that has been identified as an endogenous compound in a variety of eukaryotic organisms. medchemexpress.comhmdb.canih.gov It is recognized as a metabolite in the fatty acid biosynthesis pathway. hmdb.ca

Distribution in Mammalian Tissues and Metabolome Profiles

In humans, 3-Oxododecanoic acid is known to be an intermediate in fatty acid biosynthesis. hmdb.ca Its formation is particularly associated with the liver, adipose tissue, and mammary glands, especially during lactation. hmdb.cahmdb.ca As a very hydrophobic molecule, it is practically insoluble in water. hmdb.ca

Metabolomic studies have begun to map the distribution of various small molecules across different mammalian tissues, providing a broader context for the presence of compounds like this compound. For instance, a comprehensive study profiling metabolites in the brain, heart, kidney, and liver of 26 different mammalian species revealed distinct metabolic signatures for each organ. nih.goveinsteinmed.edu The liver, a primary site for fatty acid synthesis, was found to be enriched with a wide array of metabolites, including those related to lipid metabolism. einsteinmed.edu While this specific study did not highlight this compound, its role as a fatty acid intermediate suggests its presence within the metabolomes of these tissues. hmdb.ca Further research has also documented its presence in rabbit plasma. researchgate.netresearchgate.net

Table 1: Documented Presence of this compound in Mammalian Systems

| Organism/System | Tissue/Fluid | Finding | Reference |

| Human | Liver, Adipose Tissue, Mammary Glands | Endogenous formation during fatty acid biosynthesis. | hmdb.cahmdb.ca |

| Rabbit | Plasma | Detected in metabolomic analysis. | researchgate.netresearchgate.net |

Presence in Other Eukaryotic Organisms

The occurrence of 3-Oxododecanoic acid is not limited to mammals; it is found in all eukaryotes, ranging from yeast to humans. hmdb.cahmdb.ca Its involvement in the fundamental pathway of fatty acid biosynthesis accounts for its widespread presence. researchgate.netresearchgate.net For example, it has been documented in yeast models. researchgate.netresearchgate.net Additionally, related compounds, 3-Oxododecanoic acid glycerides, have been noted in milk and milk products. foodb.ca

Microbial Production and Secretion of this compound and its Derivatives

In the microbial world, this compound is a key structural component of a widely studied class of signaling molecules known as N-acyl-homoserine lactones (AHLs). These molecules are crucial for bacterial communication, a process termed quorum sensing.

Key Bacterial Species and Strains Associated with this compound Production

Key producers include:

Pseudomonas aeruginosa : This opportunistic human pathogen is the most well-documented producer of N-(3-oxododecanoyl)-L-homoserine lactone. ontosight.aipnas.orgoup.comnih.govnih.gov In P. aeruginosa, this signaling molecule is synthesized by the LasI synthase and regulates a large number of genes, many of which encode for virulence factors and are involved in biofilm formation. frontiersin.orgnih.gov

Burkholderia cepacia complex (Bcc) : Strains within this complex of opportunistic pathogens are also known to produce N-(3-oxododecanoyl)-L-homoserine lactone. medchemexpress.commicropspbgmu.ru The Bcc possesses quorum-sensing systems, such as the CepIR system, that regulate virulence, biofilm formation, and the production of antimicrobial compounds. mdpi.comtandfonline.comasm.org

Table 2: Key Bacterial Producers of this compound Derivatives

| Bacterial Species/Complex | Derivative | Quorum-Sensing System | Reference |

| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | LasI/R | ontosight.aifrontiersin.orgnih.gov |

| Burkholderia cepacia complex | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | CepI/R, CciI/R | medchemexpress.commdpi.comasm.org |

Contextualization within Microbial Metabolomics

Microbial metabolomics is the comprehensive study of the small molecule metabolites produced by microorganisms. cd-genomics.comresearchgate.net This field provides a snapshot of the physiological state of a microbial cell or population. researchgate.net The study of this compound and its derivatives, particularly N-(3-oxododecanoyl)-L-homoserine lactone, is central to understanding bacterial behavior and pathogenesis through metabolomic approaches.

Within microbial metabolomics, these molecules are analyzed as key components of the "exometabolome" or "metabolic footprint," which consists of metabolites secreted into the environment. researchgate.net Their presence and concentration are direct indicators of active quorum-sensing circuits. The analysis, typically performed using mass spectrometry-based techniques, allows researchers to investigate cell-to-cell communication, the regulation of virulence factor production, and biofilm development. cd-genomics.comnih.gov By studying these signaling molecules, microbial metabolomics provides crucial insights into host-pathogen interactions and the mechanisms that bacteria use to coordinate group activities, making them attractive targets for novel therapeutic strategies. frontiersin.orgresearchgate.net

Metabolic Transformations and Enzymatic Interactions Involving 3 Oxododecanoate

Catabolic Pathways and Degradation Mechanisms

The breakdown of 3-oxododecanoate and its derivatives is a critical aspect of cellular metabolism, primarily occurring through pathways designed to generate energy or regulate signaling molecules.

The decarboxylation of β-keto acids, such as this compound, is a chemically favorable process that results in the removal of a carboxyl group and the release of carbon dioxide (CO2). masterorganicchemistry.comnih.govwikipedia.org This reaction typically proceeds through a concerted, cyclic transition state, particularly when heated, leading to the formation of an enol intermediate which then tautomerizes to a more stable ketone. masterorganicchemistry.com

While this reaction can occur non-enzymatically, enzymes known as decarboxylases can catalyze this process in biological systems. nih.govwikipedia.org The presence of the ketone group at the β-position (C3) stabilizes the transition state of the reaction, facilitating the cleavage of the C-C bond and the subsequent release of CO2. acs.org Although the direct enzymatic decarboxylation of free this compound is not a prominently documented pathway, the principles of β-keto acid decarboxylation are fundamental in various metabolic contexts. nih.govnih.gov Theoretical studies support a mechanism involving a cyclic transition state where proton transfer from the carboxylic acid to the keto group is nearly complete. nih.gov

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoA molecules into a free fatty acid and coenzyme A (CoASH). nih.govgosset.ainih.govebi.ac.ukwsu.edu This action is vital for regulating the intracellular concentrations of acyl-CoAs, free fatty acids, and CoASH, thereby influencing the flux of lipid metabolism. nih.gov These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes. nih.gov

3-Oxododecanoyl-CoA, as a medium-to-long-chain acyl-CoA, is a potential substrate for these thioesterases. The hydrolysis of 3-oxododecanoyl-CoA would release this compound and CoASH. This reaction can serve several purposes:

Preventing the accumulation of intermediates : By hydrolyzing excess 3-oxododecanoyl-CoA, ACOTs can prevent the sequestration of the vital coenzyme A pool, especially when downstream pathways are inhibited or saturated. wsu.edu

Terminating metabolic pathways : The hydrolysis can act as a "stop" signal for pathways like β-oxidation. nih.gov

Generating signaling molecules : The released free fatty acid may have its own biological activities.

The activity of ACOTs is often regulated by factors such as peroxisome proliferator-activated receptors (PPARs) and the concentration of CoASH itself, which can inhibit some thioesterases. nih.govwsu.edu

3-Oxododecanoyl-CoA is a key intermediate in the mitochondrial β-oxidation of lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid. nih.govaocs.orgmicrobenotes.com This catabolic pathway breaks down fatty acids into acetyl-CoA units, which can then enter the citric acid cycle to produce ATP. microbenotes.com The process involves a cycle of four enzymatic reactions. aocs.org

The generation and subsequent degradation of 3-oxododecanoyl-CoA occur in the final two steps of a β-oxidation cycle acting on a 12-carbon acyl-CoA:

Dehydrogenation of L-3-hydroxydodecanoyl-CoA : The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of L-3-hydroxydodecanoyl-CoA. This reaction uses NAD+ as an electron acceptor, converting the hydroxyl group at the β-carbon into a keto group, thereby forming 3-oxododecanoyl-CoA and producing NADH. aocs.org

Thiolytic Cleavage of 3-Oxododecanoyl-CoA : The final step is catalyzed by β-ketothiolase (also known as 3-ketoacyl-CoA thiolase). This enzyme facilitates the attack of a free coenzyme A molecule on the C2-C3 bond of 3-oxododecanoyl-CoA. This reaction, known as thiolysis, cleaves the molecule, yielding a 10-carbon acyl-CoA (decanoyl-CoA) and one molecule of acetyl-CoA. aocs.org

The newly formed decanoyl-CoA then re-enters the β-oxidation spiral for further degradation until the entire fatty acid chain is converted into acetyl-CoA molecules.

Table 1: Key Enzymes in the Beta-Oxidation of Dodecanoyl-CoA

| Enzyme | Substrate | Product(s) | Cofactor |

| Acyl-CoA Dehydrogenase | Dodecanoyl-CoA | trans-Δ²-Dodecenoyl-CoA | FAD |

| Enoyl-CoA Hydratase | trans-Δ²-Dodecenoyl-CoA | L-3-Hydroxydodecanoyl-CoA | H₂O |

| 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxydodecanoyl-CoA | 3-Oxododecanoyl-CoA | NAD⁺ |

| β-Ketothiolase | 3-Oxododecanoyl-CoA | Decanoyl-CoA + Acetyl-CoA | CoASH |

In the context of bacterial communication, or quorum sensing, this compound is a crucial component of the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This molecule is used by various Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, to coordinate gene expression in a population-density-dependent manner. nih.gov

A process known as quorum quenching involves the enzymatic degradation of these signaling molecules, thereby disrupting bacterial communication and attenuating virulence. A key class of enzymes involved in this process are the AHL acylases. wikipedia.org These enzymes, such as PvdQ and QuiP from P. aeruginosa, specifically target the amide bond linking the 3-oxododecanoyl side chain to the homoserine lactone ring. nih.govnih.govesrf.frscispace.com

The hydrolysis reaction catalyzed by these acylases yields two products:

This compound (as the free fatty acid)

L-homoserine lactone

PvdQ, a well-characterized AHL acylase, is an N-terminal nucleophile (Ntn) hydrolase. nih.govesrf.fr Structural studies have revealed that it possesses a large, hydrophobic binding pocket perfectly suited to accommodate the C12 acyl chain of 3-oxo-C12-HSL. nih.gov The catalytic mechanism involves the N-terminal serine residue (Serβ1) acting as a nucleophile to attack the amide carbonyl, leading to the formation of a covalent acyl-enzyme intermediate, which is then hydrolyzed to release the fatty acid. nih.govesrf.frscispace.com These acylases show a preference for long-chain AHLs, such as 3-oxo-C12-HSL, and are less effective against shorter-chain signaling molecules. nih.gov

Table 2: Quorum Quenching Acylases and their Action on 3-oxo-C12-HSL

| Enzyme | Source Organism | Substrate | Products |

| PvdQ | Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone | This compound , L-homoserine lactone |

| QuiP | Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone | This compound , L-homoserine lactone |

Anabolic Roles and Conversion to Other Biologically Active Lipids

In anabolic pathways, this compound, in its CoA-activated form, serves as a transient intermediate in the construction of longer fatty acid chains.

Fatty acid elongation is the process by which existing fatty acids are extended by two-carbon units. This process is essential for the synthesis of very-long-chain fatty acids (VLCFAs), which are precursors for various cellular components like waxes, sphingolipids, and certain membrane lipids. nih.govfrontiersin.org The elongation cycle involves four key enzymatic reactions, analogous but not identical to the reverse of β-oxidation.

The first and rate-limiting step of each elongation cycle is catalyzed by a family of enzymes known as 3-ketoacyl-CoA synthases (KCSs). frontiersin.orgnih.govebi.ac.uk In this reaction, an acyl-CoA (e.g., a C10 acyl-CoA like decanoyl-CoA) is condensed with a two-carbon unit provided by malonyl-CoA. This condensation reaction results in the formation of a β-ketoacyl-CoA that is two carbons longer than the starting acyl-CoA.

Specifically, for the synthesis of a C12 fatty acid from a C10 precursor, the reaction is as follows:

Decanoyl-CoA (C10) + Malonyl-CoA → 3-Oxododecanoyl-CoA (C12) + CO₂ + CoASH

This reaction is catalyzed by a KCS enzyme that has specificity for C10 acyl-CoA substrates. nih.gov The newly formed 3-oxododecanoyl-CoA is then rapidly processed through the subsequent steps of the elongation cycle:

Reduction : A 3-ketoacyl-CoA reductase reduces the keto group to a hydroxyl group, forming 3-hydroxydodecanoyl-CoA, using NADPH as the reducing agent.

Dehydration : A 3-hydroxyacyl-CoA dehydratase removes a molecule of water, creating a double bond and forming trans-Δ²-dodecenoyl-CoA.

Reduction : An enoyl-CoA reductase reduces the double bond, yielding the saturated 12-carbon acyl-CoA, dodecanoyl-CoA, again using NADPH.

This newly synthesized dodecanoyl-CoA can then be used for the synthesis of complex lipids or undergo further rounds of elongation.

Conversion to Hydroxylated Dodecanoate (B1226587) Derivatives

Within metabolic pathways, the primary transformation of the 3-oxo group of a fatty acid intermediate is a reduction to a hydroxyl group, rather than direct hydroxylation at other positions of the carbon chain. This reduction is a key step in both fatty acid synthesis and the beta-oxidation pathway.

In the context of fatty acid elongation, the 3-oxoacyl-ACP derivative undergoes reduction to form a 3-hydroxyacyl-ACP. This reaction is catalyzed by 3-oxoacyl-ACP reductase (FabG), an NADPH-dependent enzyme. This product then enters the subsequent steps of the elongation cycle. nih.gov

Conversely, in the beta-oxidation spiral, L-3-hydroxyacyl-CoA is oxidized to 3-oxoacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase, an NAD+-dependent enzyme. wikipedia.orgwikipedia.org The reverse reaction, the reduction of 3-oxoacyl-CoA to L-3-hydroxyacyl-CoA, is therefore a critical metabolic transformation. ebi.ac.uk This step is essential for the complete breakdown of fatty acids for energy production. wikipedia.org

While direct hydroxylation of this compound at other positions is not a well-documented primary metabolic step, cytochrome P450 monooxygenases are known to hydroxylate a variety of fatty acids. nih.govnih.govresearchgate.net These enzymes can introduce hydroxyl groups at different positions along the fatty acid chain, often with a degree of regioselectivity. nih.gov For instance, some P450 enzymes preferentially catalyze ω-hydroxylation (at the terminal methyl group) of hydrocarbon chains. nih.gov It is plausible that dodecanoate or its derivatives, once processed through initial metabolic steps, could be substrates for such hydroxylation reactions, leading to various hydroxylated dodecanoate derivatives. frontiersin.org

Enzyme Kinetics and Mechanistic Studies of this compound-Interacting Enzymes

The enzymes that interact with 3-oxoacyl intermediates, primarily in their CoA or ACP thioester forms, have been the subject of kinetic and mechanistic studies. These studies provide insight into the efficiency and reaction mechanisms of these crucial metabolic catalysts.

3-Oxoacyl-ACP Reductase (OAR)

The NADPH-dependent 3-oxoacyl-ACP reductase (OAR), also known as FabG, catalyzes the reduction of 3-oxoacyl-ACPs to 3-hydroxyacyl-ACPs. nih.gov Kinetic studies of OAR from Plasmodium falciparum have been conducted using acetoacetyl-CoA (a shorter-chain 3-oxoacyl-CoA) as a substrate. The enzyme exhibits a steady-state ordered Bi-Bi kinetic mechanism, where NADPH binds first. nih.gov

Kinetic Parameters for P. falciparum 3-Oxoacyl-ACP Reductase

| Parameter | Value | Substrate |

|---|---|---|

| Km | 179 ± 37 µM | NADPH |

| Km | 2.6 ± 0.5 mM | Acetoacetyl-CoA |

| kcat | 265 ± 35 s-1 | - |

| KiA | 10.2 ± 5.3 µM | NADPH |

L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

L-3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the reversible oxidation of L-3-hydroxyacyl-CoAs to 3-oxoacyl-CoAs using NAD+ as a cofactor. wikipedia.orgebi.ac.uk The catalytic mechanism involves a conserved Glu-His diad that acts to deprotonate the 3-hydroxyl group of the substrate. This is followed by hydride transfer to NAD+. ebi.ac.uk The enzyme is crucial in the beta-oxidation pathway. wikipedia.org Deficiencies in this enzyme can lead to inherited metabolic disorders. medlineplus.govhrsa.gov

The systematic name for this enzyme class is (S)-3-hydroxyacyl-CoA:NAD+ oxidoreductase. wikipedia.org It is involved in several metabolic pathways, including fatty acid metabolism and the degradation of certain amino acids. wikipedia.org

Very-long-chain 3-oxoacyl-CoA reductase

This enzyme catalyzes the reduction of a very-long-chain 3-oxoacyl-CoA to a very-long-chain (3R)-3-hydroxyacyl-CoA using NADPH. wikipedia.org It is a key component of the microsomal fatty acid elongation system, which is responsible for the synthesis of very-long-chain fatty acids. wikipedia.orgnih.gov

Regulatory and Intercellular Signaling Functions of 3 Oxododecanoate Derivatives

Role of N-(3-Oxododecanoyl)-L-Homoserine Lactone (3-oxo-C12-HSL) in Bacterial Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. ptbioch.edu.pl In Pseudomonas aeruginosa, 3-oxo-C12-HSL is a primary signaling molecule in this process, orchestrating a hierarchical regulatory cascade that controls virulence and other social behaviors. asm.orgmedchemexpress.comasm.orgtums.ac.ir

Las System Activation and Transcriptional Regulation in Pseudomonas aeruginosa

The canonical quorum-sensing system in P. aeruginosa is the las system. asm.orgbiorxiv.org This system is comprised of the transcriptional activator LasR and the LasI synthase, which is responsible for producing 3-oxo-C12-HSL. asm.orgbiorxiv.org The process begins with LasI synthesizing 3-oxo-C12-HSL. asm.org As the bacterial population grows, the concentration of this autoinducer increases. Once a threshold concentration is reached, 3-oxo-C12-HSL binds to the LasR protein. nih.govresearchgate.net

This binding event activates LasR, enabling it to function as a transcriptional regulator. nih.govresearchgate.net The activated LasR-3-oxo-C12-HSL complex then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes. nih.gov This binding initiates the transcription of a suite of genes, including those encoding for virulence factors. nih.govresearchgate.netpsu.edu

A crucial aspect of this system is a positive feedback loop where the LasR-3-oxo-C12-HSL complex enhances the transcription of lasI, leading to increased production of its own signaling molecule. asm.orgbiorxiv.orgnih.gov The las system is considered to be at the top of a hierarchical quorum-sensing network in P. aeruginosa, influencing other systems like the rhl and pqs systems. asm.orgnih.govbiorxiv.org For instance, the LasR-3-oxo-C12-HSL complex directly activates the transcription of rhlR, the regulator of the rhl system. asm.orgbiorxiv.org However, there is also evidence of reciprocal regulation, where the rhl system can influence the las system. biorxiv.org

Interestingly, recent research has shown that under surface-growth conditions, P. aeruginosa can produce significant levels of 3-oxo-C12-HSL even in the absence of a functional LasR, suggesting alternative regulatory pathways. asm.org

Coordination of Gene Expression and Population-Dependent Behaviors

The activation of the LasR-3-oxo-C12-HSL system coordinates the expression of a large number of genes, estimated to be in the hundreds, which in turn governs a variety of population-dependent behaviors crucial for the bacterium's survival and virulence. asm.orgasm.org These regulated genes include those responsible for the production of virulence factors such as elastase (encoded by lasB), alkaline protease, and exotoxin A. asm.orgresearchgate.netpsu.edu

The coordinated expression of these genes allows P. aeruginosa to mount a collective attack on host tissues and evade the host immune system once a sufficient population density has been achieved. This strategy of delaying the expression of virulence factors until the population is large enough to overwhelm host defenses is a key advantage conferred by quorum sensing.

The table below summarizes key genes and behaviors regulated by the LasR-3-oxo-C12-HSL system in P. aeruginosa.

| Category | Gene(s) | Function/Behavior | Reference(s) |

| Virulence Factors | lasB | Elastase production | researchgate.netpsu.edu |

| lasA | Protease production | psu.edu | |

| toxA | Exotoxin A production | psu.edu | |

| rhlI, rhlR | Regulation of the rhl quorum sensing system | asm.orgbiorxiv.org | |

| pqsR | Regulation of the pqs quorum sensing system | asm.org | |

| Biofilm Formation | Various | Differentiation and maintenance | oup.com |

| Swarming Motility | Various | Coordinated movement | umons.ac.be |

Biofilm Formation and Maintenance

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). tums.ac.ir The formation and maintenance of these biofilms are critical for the persistence of P. aeruginosa in various environments, including during chronic infections. The 3-oxo-C12-HSL signaling molecule plays a significant role in this process.

The las quorum-sensing system, driven by 3-oxo-C12-HSL, is considered essential for the differentiation and maturation of P. aeruginosa biofilms. oup.com While initial attachment of bacteria to a surface may be independent of this system, the development of the characteristic three-dimensional biofilm architecture with its channels and towers is dependent on functional 3-oxo-C12-HSL signaling. oup.com

Inhibition of 3-oxo-C12-HSL production has been shown to result in unstructured and less-developed biofilms. oup.com This highlights the importance of this signaling molecule in coordinating the production of EPS components and other factors necessary for building and maintaining the complex biofilm structure. mdpi.com

Modulation of Host-Microbe Interactions by 3-oxo-C12-HSL

Beyond its role in bacterial communication, 3-oxo-C12-HSL can also directly interact with and modulate the functions of eukaryotic host cells. This inter-kingdom signaling allows P. aeruginosa to manipulate the host environment to its advantage. 3-oxo-C12-HSL can freely diffuse across mammalian cell membranes, enabling it to interact with intracellular targets. wjgnet.comfrontiersin.org

Influence on Eukaryotic Cell Functions and Cellular Processes

3-oxo-C12-HSL has been shown to affect a variety of eukaryotic cell types, including epithelial cells, fibroblasts, and immune cells. nih.gov Its effects are diverse and can be cell-type specific.

In intestinal epithelial cells, 3-oxo-C12-HSL can disrupt the integrity of the epithelial barrier by altering the function of tight junction proteins. frontiersin.orgplos.org It has also been observed to modulate the migration of Caco-2 intestinal epithelial cells in a dose-dependent manner, suggesting a role in wound healing processes. wjgnet.com Furthermore, this signaling molecule can impact mitochondrial networks, leading to fragmentation, altered energy production, and changes in the mitochondrial proteome in both fibroblasts and intestinal epithelial cells. frontiersin.org

Studies have also indicated that 3-oxo-C12-HSL can induce apoptosis, or programmed cell death, in various host cells, including macrophages and neutrophils. psu.edu This effect could contribute to the pathogen's ability to evade the host immune response. psu.edu The molecule has been shown to activate the unfolded protein response (UPR) in certain cell types, a cellular stress response that can have downstream effects on inflammation and cell survival. spandidos-publications.com

Immunomodulatory Effects on Host Defense Systems

3-oxo-C12-HSL exerts significant immunomodulatory effects, often dampening the host's inflammatory response to promote bacterial persistence. It can modulate the production of cytokines, which are key signaling molecules of the immune system.

In macrophages, 3-oxo-C12-HSL has been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) while simultaneously enhancing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.gov This shift towards an anti-inflammatory state can weaken the host's ability to clear the infection. The mechanism for this modulation can involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. spandidos-publications.comnih.gov

Furthermore, 3-oxo-C12-HSL can influence the function of various immune cells. It can attract human polymorphonuclear neutrophils (PMNs) and affect the expression of adhesion and receptor proteins on their surface. nih.gov In dendritic cells, it can lead to a decrease in the secretion of pro-inflammatory cytokines such as IL-12 and interferon-γ. nih.gov Interestingly, 3-oxo-C12-HSL has also been found to activate a bitter taste receptor, T2R38, on certain human cells, which may represent an alternative innate immune defense mechanism. nih.gov

The table below summarizes some of the key immunomodulatory effects of 3-oxo-C12-HSL on host cells.

| Host Cell Type | Effect of 3-oxo-C12-HSL | Potential Consequence | Reference(s) |

| Macrophages | Inhibits TNF-α production, promotes IL-10 production | Dampens pro-inflammatory response | nih.govnih.gov |

| Induces apoptosis | Evasion of immune clearance | psu.edu | |

| Neutrophils | Induces apoptosis | Evasion of immune clearance | psu.edu |

| Chemoattraction and altered surface protein expression | Modulation of immune cell trafficking | nih.gov | |

| Dendritic Cells | Decreases IL-12 and IFN-γ production | Skewing of the immune response | nih.gov |

| Epithelial Cells | Induces IL-8 production | Pro-inflammatory signaling | medchemexpress.comcaymanchem.com |

| Disrupts barrier function | Increased pathogen invasion | frontiersin.orgplos.org |

Signaling Pathways and Receptors Mediating Host Responses (e.g., TLR4-independent mechanisms)

The derivative N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), a key quorum-sensing molecule from Pseudomonas aeruginosa, plays a significant role in modulating host immune responses through mechanisms that are independent of the well-characterized Toll-like receptor 4 (TLR4) pathway. nih.govnih.gov Research indicates that this molecule can directly interact with host cells, triggering specific signaling cascades that influence inflammatory processes and cell fate. nih.gov

One of the critical host responses initiated by 3-oxo-C12-HSL is the induction of apoptosis in immune cells such as macrophages and neutrophils. nih.gov This programmed cell death is a crucial event in the pathogenesis of infections, as its dysregulation can create an environment that favors bacterial survival and persistence. nih.gov The ability of 3-oxo-C12-HSL to accelerate apoptosis suggests a sophisticated bacterial strategy to evade the host's immune system. nih.gov

Furthermore, 3-oxo-C12-HSL has been shown to reciprocally modulate the production of pro- and anti-inflammatory cytokines in activated macrophages. nih.gov This dual activity highlights its capacity to finely tune the host's inflammatory response to the bacterium's advantage. While it can suppress the production of certain pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, this effect is considered complex and potentially indirect. nih.gov

Investigations into the specific receptors mediating these TLR4-independent effects have pointed towards Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Some studies have suggested that at high concentrations, 3-oxo-C12-HSL can act as an antagonist in PPARγ reporter assays. nih.gov The interaction with nuclear hormone receptors like PPARγ represents a significant pathway through which bacterial signaling molecules can directly influence host gene expression and cellular function.

Table 1: Host Cellular Responses to 3-Oxododecanoate Derivatives

| Host Cell Type | Observed Effect | Potential Mediating Pathway | Reference |

|---|---|---|---|

| Macrophages | Induction of apoptosis | TLR4-independent | nih.gov |

| Neutrophils | Induction of apoptosis | TLR4-independent | nih.gov |

| Activated Macrophages | Reciprocal modulation of pro- and anti-inflammatory cytokines | TLR4-independent | nih.gov |

| Alveolar Epithelial Cells | Antagonism of PPARγ activity (at high concentrations) | PPARγ signaling | nih.gov |

Research into Quorum Sensing Inhibition (QSI) Targeting this compound-Related Pathways

The central role of the this compound derivative, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), in regulating bacterial virulence has made its corresponding signaling pathway, the LasI/LasR system in P. aeruginosa, a prime target for the development of anti-virulence strategies known as Quorum Sensing Inhibition (QSI). plos.orgucc.ie The primary goal of QSI is to disrupt bacterial cell-to-cell communication, thereby preventing the coordinated expression of virulence factors and biofilm formation, without exerting selective pressure for the development of resistance that is common with traditional antibiotics. nih.govplos.org

Research in this area focuses on several key strategies:

Suppression of Autoinducer Production: One approach involves inhibiting the synthesis of 3-oxo-C12-HSL. For instance, the macrolide antibiotic azithromycin (B1666446) has been shown to strongly suppress the Pseudomonas quorum-sensing system, leading to a reduction in 3-oxo-C12-HSL production. nih.gov

Competitive Inhibition of the Receptor: A major focus of QSI research is the development of molecules that compete with the native autoinducer for its binding site on the cognate receptor, LasR. frontiersin.org These molecules, often structural analogs of 3-oxo-C12-HSL, act as antagonists, binding to LasR without activating it, thus preventing the transcription of target virulence genes. nih.govmdpi.com

Natural and Synthetic Inhibitors: Scientists have identified various compounds, both from natural sources and synthetic chemistry, that can interfere with the LasI/LasR pathway.

Naringenin: This plant-produced flavonoid has been demonstrated to inhibit the QS response in P. aeruginosa. frontiersin.org It directly binds to the LasR regulator, competing with 3-oxo-C12-HSL. frontiersin.org However, its effectiveness is time-dependent and may be limited if LasR is already pre-activated by its natural ligand. frontiersin.org

Organosulfur Compounds: Compounds such as S-phenyl-L-cysteine sulfoxide (B87167) have shown QSI activity in reporter systems expressing the P. aeruginosa LasR protein. plos.org

Abiotic Mimics: Synthetic chemistry has been employed to create abiotic mimics of 3-oxo-C12-HSL. mdpi.com These molecules are designed to retain key structural features necessary for binding to LasR while lacking the ability to activate it. Such compounds have proven effective in inhibiting the production of pyocyanin (B1662382), a virulence factor controlled by the Las system. mdpi.comcam.ac.uk

Table 2: Examples of Quorum Sensing Inhibitors Targeting the this compound (Las) Pathway

| Inhibitor | Type | Mechanism of Action | Target Pathway | Reference |

|---|---|---|---|---|

| Azithromycin | Macrolide Antibiotic | Suppresses production of 3-oxo-C12-HSL | Las System | nih.gov |

| Naringenin | Plant Flavonoid | Competes with 3-oxo-C12-HSL for LasR binding | LasR Receptor | frontiersin.org |

| S-phenyl-L-cysteine sulfoxide | Organosulfur Compound | Inhibition of LasR-based reporters | LasI/LasR System | plos.org |

| Abiotic OdDHL-mimics | Synthetic Compound | Competitive antagonism of the LasR receptor | LasR Receptor | mdpi.com |

Advanced Research Methodologies and Experimental Approaches

Analytical Techniques for the Detection, Quantification, and Structural Elucidation of 3-Oxododecanoate and its Metabolites

The accurate detection and measurement of this compound and its related compounds in complex biological matrices are fundamental to understanding its function. nih.gov A suite of powerful analytical techniques, primarily centered around chromatography and mass spectrometry, are utilized for this purpose. researchgate.net

Chromatography-Mass Spectrometry (GC/MS, LC/MS) Approaches

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of this compound and its metabolites. lcms.cz These hybrid techniques offer high sensitivity and selectivity, allowing for both the quantification of known compounds and the identification of novel metabolites. lcms.cz

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a derivatization step is often required to increase their volatility. phcogj.commdpi.com This typically involves converting the carboxylic acid group into a more volatile ester, such as a methyl ester. amazonaws.com The sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. phcogj.com GC/MS has been successfully employed for the analysis of various fatty acids and their derivatives, including 3-hydroxy fatty acids, which are structurally related to this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is particularly advantageous for the analysis of less volatile and thermally labile compounds, as it does not require derivatization. eurl-pesticides.eu In LC/MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation occurs based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into the mass spectrometer. acs.org Time-of-flight liquid chromatography-mass spectrometry (TOF LC-MS) is a high-resolution mass spectrometry technique that can be used for the detailed analysis of complex mixtures. ucc.ie LC/MS/MS, a tandem mass spectrometry approach, further enhances selectivity and sensitivity by performing multiple stages of mass analysis. eurl-pesticides.eu This technique is invaluable for the structural elucidation of unknown metabolites by analyzing their fragmentation patterns. lcms.cznih.gov

A comparison of these two powerful techniques is presented in the table below:

| Feature | Gas Chromatography-Mass Spectrometry (GC/MS) | Liquid Chromatography-Mass Spectrometry (LC/MS) |

| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |

| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of volatilities, including non-volatile compounds. eurl-pesticides.eu |

| Derivatization | Often necessary for polar compounds like carboxylic acids. phcogj.com | Generally not required. acs.org |

| Typical Analytes | Volatile organic compounds, fatty acid methyl esters. lcms.czamazonaws.com | Polar and non-polar compounds, thermally labile molecules, large biomolecules. |

| Ionization | Typically Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |

| Key Advantage | Excellent separation efficiency and established libraries for compound identification. | Broad applicability and soft ionization techniques that preserve the molecular ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound and its metabolites. fao.orgfao.orggoogle.com NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.govnih.govmicrocombichem.com Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HMQC, HMBC) are employed to piece together the precise arrangement of atoms within a molecule. nih.gov This level of structural detail is crucial for identifying novel metabolites and confirming the identity of known compounds isolated from biological samples. researchgate.netresearchgate.net For instance, NMR was used to identify 2,3-dihydroxypropyl this compound. fao.org

Genetic and Molecular Biology Tools for Investigating this compound Pathways

Understanding the biological pathways involving this compound requires the use of sophisticated genetic and molecular biology tools. These approaches allow researchers to manipulate the genes and enzymes responsible for the synthesis and degradation of this compound, as well as to measure its activity in processes like quorum sensing.

Gene Knockout and Overexpression Studies for Biosynthesis and Degradation Enzymes

A powerful strategy to elucidate the function of genes involved in this compound metabolism is to create genetically modified organisms.

Gene Knockout Studies: By deleting or inactivating a specific gene suspected to be involved in the biosynthesis of this compound, scientists can observe the resulting changes in the organism's phenotype and its production of the compound. A lack of this compound production after a specific gene is knocked out provides strong evidence for that gene's role in its synthesis. The OXSM gene, for instance, encodes a beta-ketoacyl synthetase, an enzyme required for the elongation of fatty acid chains. genecards.org

Overexpression Studies: Conversely, increasing the expression of a gene that encodes a degradative enzyme can lead to a decrease in the concentration of this compound. This can help to identify the enzymes responsible for breaking down the molecule and regulating its levels within the cell.

Reporter Gene Assays for Quorum Sensing Activity

Reporter gene assays are a critical tool for studying the role of this compound in quorum sensing, a cell-to-cell communication system in bacteria. lubio.ch These assays utilize a reporter gene, such as one encoding for luciferase (producing light) or β-galactosidase (producing a colored product), which is placed under the control of a promoter that is activated by a specific quorum-sensing signal like N-3-oxo-dodecanoyl-L-homoserine lactone (a derivative of this compound). nih.gov When the signaling molecule is present, it binds to its receptor, which then activates the promoter, leading to the expression of the reporter gene. The resulting signal (light or color) can be easily measured, providing a quantitative readout of quorum sensing activity. amazonaws.comnih.gov These assays are invaluable for screening for compounds that can either activate or inhibit quorum sensing. lubio.chmdpi.com

In Vitro and In Vivo Model Systems for Functional Characterization

To fully understand the biological function of this compound, researchers utilize a variety of model systems, ranging from simplified in vitro setups to complex in vivo organisms.

In Vitro Models: These models involve studying the effects of this compound in a controlled environment outside of a living organism. Examples include:

Enzyme Assays: Purified enzymes can be used to study their interaction with this compound and its derivatives, determining kinetic parameters and mechanisms of action. mdpi.com

Cell Cultures: The effects of this compound on specific cell types, such as immune cells or cancer cell lines, can be investigated to understand its cellular and molecular effects. nih.govrsc.orggoogle.com For example, studies have used macrophage cell lines to examine the immunomodulatory properties of related compounds. nih.gov

In Vivo Models: These models involve studying the effects of this compound in whole, living organisms. This provides a more holistic view of its biological role, taking into account the complex interactions within a complete physiological system. Examples include:

Animal Models: Rodent models, such as mice, are commonly used to investigate the role of fatty acid metabolism in various diseases. nih.gov Studies using animal models can reveal the systemic effects of altering this compound levels. For example, the anti-tumor effects of 3-hydroxydodecanoic acid have been studied in mice. chemicalbook.com

Plant Models: In the context of plant-pathogen interactions, model plants like Arabidopsis thaliana can be used to study how compounds like this compound influence plant defense mechanisms. oup.com

Insect Models: In some cases, insect models can be used for initial toxicity and bioactivity screening. mdpi.comresearchgate.net

The table below summarizes the applications of these model systems:

| Model System | Description | Examples of Applications for this compound Research |

| In Vitro | Experiments conducted in a controlled environment outside a living organism. | Enzyme kinetics, cellular signaling pathways, cytotoxicity assays. mdpi.comrsc.org |

| In Vivo | Experiments conducted in whole, living organisms. | Investigating metabolic diseases, host-pathogen interactions, and immunomodulatory effects. nih.govchemicalbook.com |

Bacterial Culture Systems for Studying Quorum Sensing

The study of quorum sensing and the role of this compound fundamentally relies on specialized bacterial culture systems. These systems are designed to mimic the conditions under which bacteria produce and respond to signaling molecules.

A common approach involves the use of bacterial biosensors. mdpi.com These are genetically engineered bacterial strains that produce a measurable signal, such as light or color, in the presence of specific acyl-homoserine lactones (AHLs) like this compound. plos.org For instance, Escherichia coli reporter strains expressing the P. aeruginosa LasR receptor protein can be used to detect and quantify this compound. plos.org

To study the production of this compound by a specific bacterial strain, such as a clinical isolate of P. aeruginosa, the strain is typically cultured in a suitable medium like Luria-Bertani (LB) broth. mdpi.com The culture supernatant, containing the secreted AHLs, is then extracted. mdpi.com This extraction is often performed using solvents like ethyl acetate, and the extract is then dried and redissolved for analysis. mdpi.com High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify the different AHLs present in the extract, including the often abundant this compound. mdpi.com

Furthermore, researchers utilize mutant strains of P. aeruginosa that are deficient in the synthesis of specific QS molecules. For example, a mutant lacking the lasI gene cannot produce this compound. plos.orgnih.gov By comparing the behavior of this mutant with the wild-type strain, researchers can elucidate the specific functions regulated by this signaling molecule. nih.gov Exogenous addition of synthetic this compound to these mutant cultures can restore the wild-type phenotype, confirming its role in processes like biofilm formation. plos.org

| Method | Description | Application in this compound Research |

| Bacterial Biosensors | Genetically modified bacteria that produce a detectable signal (e.g., light, color) in response to a specific molecule. | Detection and quantification of this compound in bacterial cultures. plos.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive analytical technique that separates and identifies molecules based on their mass-to-charge ratio. | Identification and precise quantification of this compound and other AHLs produced by bacteria. mdpi.com |

| Mutant Strain Analysis | Use of bacterial strains with specific gene deletions (e.g., lasI mutant) to study the function of the corresponding protein and its products. | Determining the specific roles of this compound in bacterial processes like virulence and biofilm formation. plos.orgnih.gov |

| Exogenous Supplementation | Addition of a purified or synthetic compound to a culture of a mutant strain that cannot produce it. | Confirming the function of this compound by restoring the wild-type phenotype in a lasI mutant. plos.org |

Eukaryotic Cell Culture Models for Host-Microbe Interaction Studies

To understand how this compound influences host organisms, researchers employ various eukaryotic cell culture models. frontiersin.orgoaepublish.com These in vitro systems provide a controlled environment to study the complex interplay between this bacterial signaling molecule and host cells, particularly immune and epithelial cells. frontiersin.orgoaepublish.comfrontiersin.org

Monolayer cell cultures are a fundamental tool, where a single layer of cells is grown on a flat surface. nih.gov For instance, human lung adenocarcinoma cells (A549) and Chinese hamster ovary (CHO) cells have been used to investigate the cytotoxic effects and oxidative stress responses induced by various particles, providing a framework for how such assays can be applied to study the effects of molecules like this compound. mdpi.com Macrophage cell lines are also commonly used to study the immunomodulatory effects of this compound. cam.ac.uk

Three-dimensional (3D) cell culture models, such as organoids and spheroids, offer a more physiologically relevant environment by mimicking the in vivo architecture of tissues. frontiersin.orgnih.gov These models are increasingly used to study host-pathogen interactions. nih.gov For example, 3D co-culture systems can be developed to include both epithelial cells and immune cells, like macrophages, to better simulate the complex cellular environment of tissues. nih.gov Such advanced models are invaluable for investigating the influence of this compound on host cell communication, inflammation, and immune responses in a context that more closely resembles a natural infection. frontiersin.orgnih.gov

| Model | Description | Relevance to this compound Research |

| Monolayer Cell Culture | A single layer of eukaryotic cells grown on a flat, artificial substrate. | Basic assessment of the effects of this compound on cell viability, cytotoxicity, and specific cellular responses like cytokine production. nih.govcam.ac.uk |

| 3D Cell Culture (Organoids/Spheroids) | Cells grown in a 3D matrix, allowing for the formation of tissue-like structures. | Provides a more realistic model to study the impact of this compound on tissue-level responses and complex host-microbe interactions. frontiersin.orgnih.gov |

| Co-culture Systems | The cultivation of two or more different cell types together. | Allows for the study of interactions between different host cell types (e.g., epithelial and immune cells) in response to this compound. nih.gov |

| Organ-on-a-chip | Microfluidic devices that recreate the physiological environment of organs. | Enables real-time simulation of the interactions between microbial signals like this compound and host tissues, including elements like fluid flow and vasculature. frontiersin.org |

Computational and Systems Biology Approaches

Computational and systems biology approaches are indispensable for unraveling the complex network of interactions involving this compound. These in silico methods allow for the modeling and prediction of metabolic and regulatory processes at a scale that is often unfeasible with purely experimental techniques.

Metabolic Modeling of this compound Flux

Metabolic modeling, particularly through genome-scale metabolic models (GEMs), provides a powerful framework for understanding the flow of metabolites (flux) through an organism's biochemical network. plos.orgumass.edu For P. aeruginosa, several GEMs have been developed and refined to simulate bacterial growth and metabolism under various conditions. plos.orgnih.govmdpi.com

These models, such as iSD1509, are comprehensive representations of the known metabolic reactions in P. aeruginosa. nih.gov By applying techniques like Flux Balance Analysis (FBA), researchers can predict the growth rate of the bacterium and the flux through specific metabolic pathways, including those related to the synthesis of this compound. plos.orgumass.edu The synthesis of its precursor, S-adenosylmethionine (SAM), is a key metabolic step that can be analyzed within these models. frontiersin.org

Metabolic flux analysis using 13C-labeled substrates allows for the experimental validation and refinement of these models. plos.org Such studies have revealed the robustness and plasticity of P. aeruginosa's central metabolism, showing how different strains catabolize substrates like glucose primarily through the Entner-Doudoroff pathway. plos.orgresearchgate.net By integrating data on quorum sensing, these models can be used to predict how metabolic shifts influence the production of signaling molecules like this compound and how, in turn, these molecules regulate metabolic pathways. mdpi.com For example, models can simulate how the availability of different amino acids might affect the metabolic state and consequently the flux towards QS molecule synthesis. mdpi.com

In Silico Prediction of Enzyme-Substrate Interactions and Regulatory Networks

Computational methods are increasingly used to predict the interactions between molecules like this compound and their protein targets, as well as to infer the broader gene regulatory networks (GRNs) they control. nih.govjpionline.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as the LasR protein). jpionline.org This method helps in understanding the structural basis of their interaction and can be used to screen for potential inhibitors. jpionline.org In silico tools are also available to predict the metabolic fate of molecules, including their interactions with metabolic enzymes like cytochrome P450s, although these are more commonly applied to drug discovery. nih.govnih.govacs.org

Future Directions and Unexplored Avenues in 3 Oxododecanoate Research

Elucidating Novel Biological Roles and Metabolic Interconnections

While 3-oxododecanoate is a known intermediate in fatty acid biosynthesis, its biological significance extends into intercellular communication and potential host-pathogen interactions. smolecule.comhmdb.ca A significant frontier in this compound research is its involvement in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. nih.gov

In many Gram-negative bacteria, such as the opportunistic human pathogen Pseudomonas aeruginosa, N-acylated-L-homoserine lactones (AHLs) act as autoinducers. mdpi.com One such crucial signaling molecule is N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), a derivative of this compound. mdpi.comcam.ac.uk This molecule is synthesized by LasI and detected by the LasR receptor, forming a key part of a hierarchical quorum sensing network that regulates the expression of numerous virulence factors, including pyocyanin (B1662382), and is implicated in biofilm formation. mdpi.comcam.ac.ukresearchgate.net The natural 3-oxo-dodecanoyl tail of OdDHL is critical for its activity. nih.gov

Beyond its role in bacterial communication, derivatives of this compound have demonstrated immunomodulatory effects on mammalian macrophages, suggesting a potential role in the interplay between bacteria and their hosts. cam.ac.ukchemblink.com This opens up avenues to investigate this compound and its related compounds as potential modulators of the host immune response during bacterial infections.

Future research should focus on identifying and characterizing other novel biological functions. For instance, glycerol (B35011) this compound, an esterified form, may participate in cell signaling or act as a component of cellular membranes, similar to other glycerol esters. ontosight.ai The metabolic interconnections of this compound also warrant further exploration. It is a known precursor in the biosynthesis of other chemical compounds, such as methyl ketones. smolecule.com Understanding the full spectrum of molecules derived from this compound and their respective biological activities is a key area for future investigation.

Table 1: Known and Potential Biological Roles of this compound and its Derivatives

| Compound/Derivative | Known/Potential Biological Role | Organism/System |

| This compound | Intermediate in fatty acid biosynthesis | Eukaryotes (yeast to humans) |

| Precursor for other chemical compounds (e.g., methyl ketones) | Various biological systems | |

| N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | Quorum sensing autoinducer | Pseudomonas aeruginosa and other Gram-negative bacteria |

| Regulation of virulence factor production and biofilm formation | Pseudomonas aeruginosa | |

| Immunomodulatory effects on mammalian macrophages | Mammalian immune system | |

| Glycerol this compound | Potential role in cell signaling | Biological systems |

| Potential component of cellular membranes | Biological systems |

Advancements in Understanding Regulatory Networks and Signaling Cascades

The involvement of this compound derivatives in quorum sensing highlights their central role in complex regulatory networks. The LasI/LasR system in P. aeruginosa is a well-defined example of a signaling cascade initiated by a this compound derivative. nih.govcam.ac.uk The binding of OdDHL to the LasR receptor triggers a conformational change that allows the complex to bind to specific DNA sequences, thereby activating the transcription of target genes. mdpi.com This network is hierarchical, with the Las system often controlling other quorum sensing systems, such as the Rhl system. researchgate.net

A significant area for future research is the detailed mapping of the gene regulatory networks (GRNs) controlled by this compound-based signals. nih.govnih.gov This includes identifying all the genes and operons directly and indirectly regulated by these signals and understanding the combinatorial interplay with other regulatory factors. nih.govanr.fr The study of these networks can reveal how bacteria integrate multiple environmental cues to mount a coordinated response.

Development of Advanced Research Tools and Methodologies

Advancing our understanding of this compound requires the development and application of sophisticated research tools and methodologies. The synthesis of analogs and chemical probes is a powerful strategy for dissecting its biological functions. For example, the design and synthesis of a biotin-tagged version of a compound that inhibits pyocyanin production in P. aeruginosa provides an affinity-based chemical probe to identify its molecular targets, which are likely involved in the quorum sensing pathway. cam.ac.uknih.gov Such probes, often used in conjunction with mass spectrometry-based proteomics, can pull down and identify binding partners from cell lysates. cam.ac.uk

Various analytical techniques are crucial for the identification and quantification of this compound and its derivatives in biological samples. Gas chromatography-mass spectrometry (GC/MS) has been used to identify ethyl 12-oxododecanoate (B1258333) in bacterial extracts. d-nb.info Nuclear magnetic resonance (NMR) spectroscopy is essential for the structural elucidation of synthesized analogs. mdpi.com

Future methodological developments could include:

Advanced Imaging Techniques: The development of fluorescently labeled this compound probes could enable real-time visualization of its uptake, localization, and dynamics within living cells.

Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data will be essential for constructing comprehensive models of the regulatory networks influenced by this compound. Algorithms like GENIE3, which uses tree-based methods to infer gene regulatory networks from expression data, can be powerful tools in this endeavor. plos.org

Novel Synthesis Routes: The development of more efficient and versatile synthetic routes for this compound and its derivatives will facilitate the generation of a wider range of chemical probes and potential therapeutic agents. pitt.eduvulcanchem.com

Table 2: Research Methodologies for Studying this compound

| Methodology | Application |

| Chemical Synthesis | Generation of this compound analogs and chemical probes (e.g., biotinylated probes). |

| Mass Spectrometry (MS) | Identification and quantification of this compound and its metabolites; proteomic analysis of binding partners. |

| Nuclear Magnetic Resonance (NMR) | Structural characterization of synthesized compounds. |

| Genetic Engineering | Creation of knockout mutants (e.g., in LasI or LasR) to study the effects of pathway disruption. |

| Transcriptomics (e.g., RNA-seq) | Genome-wide analysis of gene expression changes in response to this compound derivatives. |

| Affinity-based Probes | Identification of molecular targets and binding proteins. |

Interdisciplinary Research Integrating Chemical, Biological, and Systems Approaches

The multifaceted nature of this compound necessitates a highly interdisciplinary research approach. The challenges and opportunities in this field lie at the intersection of chemistry, biology, and computational science.

Medicinal Chemistry and Organic Synthesis: The design and synthesis of novel this compound analogs that can act as antagonists of quorum sensing pathways is a promising strategy for developing new anti-virulence drugs. nih.gov This requires expertise in organic synthesis to create a library of compounds and medicinal chemistry to understand structure-activity relationships. mdpi.com

Microbiology and Immunology: Understanding the role of this compound in bacterial pathogenesis and its interaction with the host immune system requires the combined expertise of microbiologists and immunologists. cam.ac.uk

Biochemistry and Enzymology: Characterizing the enzymes involved in the biosynthesis and degradation of this compound and its derivatives is fundamental to understanding its metabolic fate and regulation. smolecule.comnih.gov

Systems Biology and Computational Modeling: Integrating large-scale datasets to model the complex regulatory networks governed by this compound is a task for systems biologists and bioinformaticians. plos.orgresearchgate.net

A prime example of successful interdisciplinary research is the development of PROTACs (Proteolysis Targeting Chimeras), which involves linking a target-binding molecule to an E3 ligase ligand. acs.org While not yet applied to this compound targets, this approach illustrates the power of combining chemical synthesis with cellular biology to achieve targeted protein degradation and could be a future avenue for modulating quorum sensing pathways.

Q & A

Basic Research Questions

Q. What are the key biochemical pathways involving 3-oxododecanoate, and how are they experimentally validated?

- Answer : this compound is a substrate for 3-oxolaurate decarboxylase (EC 4.1.1.56), which catalyzes its decarboxylation to 2-undecanone and CO₂. This reaction is validated using enzymatic assays under controlled pH and temperature conditions, with product quantification via gas chromatography-mass spectrometry (GC-MS). Researchers should replicate experiments with purified enzymes and compare kinetic parameters (e.g., , ) across studies to confirm activity .

Q. What physicochemical properties of this compound are critical for experimental design?

- Answer : Key properties include a melting point of 70–70.5°C, boiling point of 113–115°C (at 3 Torr), and a predicted acid dissociation constant (pKa) of 4.37. These influence solvent selection (e.g., polar aprotic solvents for stability), storage conditions (2–8°C to prevent degradation), and handling protocols (use of inert atmospheres to avoid oxidation). Experimental designs must account for its hygroscopic nature and sensitivity to light .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Use EN 374-certified gloves and safety goggles to prevent skin/eye contact. Work in fume hoods with adequate ventilation to avoid inhalation. Spills should be contained using non-combustible absorbents, and waste must be disposed of as hazardous organic material. Emergency protocols include rinsing exposed areas with water and seeking medical attention if ingested .

Advanced Research Questions

Q. How do experimental conditions (e.g., pH, temperature, cofactors) influence the activity of 3-oxolaurate decarboxylase on this compound?

- Answer : Enzyme activity is pH-dependent, with optimal activity observed near pH 7.0–7.5. Temperature studies (e.g., 25–45°C) reveal thermal denaturation above 40°C. Cofactors like Mg²⁺ enhance catalytic efficiency by stabilizing the enzyme-substrate complex. Researchers should perform circular dichroism (CD) spectroscopy to monitor structural changes and compare activity under varying conditions .

Q. What methodological challenges arise when investigating this compound's role in fatty acid metabolism disorders?

- Answer : Challenges include distinguishing this compound from similar β-ketoacids in metabolic flux analyses. Stable isotope tracing (e.g., ¹³C-labeled substrates) combined with LC-MS/MS can improve specificity. In vivo models (e.g., knockout mice) require rigorous controls to isolate its effects from other metabolites. Conflicting data on its accumulation in metabolic diseases necessitate meta-analyses of existing datasets .

Q. Which advanced analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural features, while high-resolution mass spectrometry (HRMS) confirms molecular formulas. For quantification, ultra-performance liquid chromatography (UPLC) paired with tandem MS provides sensitivity. Researchers should cross-validate results with synthetic standards and report limits of detection/quantitation .

Q. How can researchers address contradictions in reported data on this compound’s enzymatic interactions?

- Answer : Systematic reviews should compare experimental setups (e.g., enzyme purity, substrate concentrations). Reproducibility studies using standardized protocols (e.g., IUBMB guidelines) can resolve discrepancies. Bayesian statistical models may reconcile conflicting kinetic data by weighting studies based on methodological rigor .

Q. What interdisciplinary approaches enhance the study of this compound’s biological and chemical interactions?

- Answer : Integrating computational chemistry (e.g., molecular docking simulations) with wet-lab experiments identifies binding motifs in enzyme-substrate interactions. Systems biology approaches (e.g., genome-scale metabolic modeling) contextualize its role in lipid networks. Collaborations with clinical researchers enable translational studies on its biomarker potential in metabolic diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.